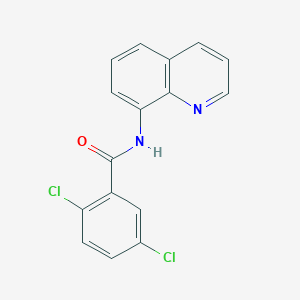

2,5-dichloro-N-8-quinolinylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O/c17-11-6-7-13(18)12(9-11)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKDMHXAJOUOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationships Sar and Rational Design Principles

General SAR of Quinoline-Benzamide Derivatives

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgbiointerfaceresearch.comnih.govresearchgate.netnih.gov The combination of a quinoline moiety with a benzamide (B126) group creates a versatile pharmacophore whose activity can be finely tuned through systematic structural modifications. semanticscholar.orgresearchgate.net

Impact of Benzamide Substitutions on Biological Activity

Modifications to the benzamide portion of the molecule, particularly the substitution pattern on the phenyl ring and the nature of the amide linker, are critical determinants of biological efficacy.

The position of halogen substituents on the benzamide ring significantly influences the biological activity of quinoline-benzamide derivatives. Research on related structures indicates that specific dichlorination patterns are key to potency. For instance, in a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole, compounds with a 3,4-dichloro substitution on the benzene (B151609) ring demonstrated markedly superior fungicidal activity against Sclerotinia sclerotiorum when compared to other substitution patterns. mdpi.comnih.govresearchgate.net This suggests that electron-withdrawing groups are beneficial for activity, and their specific placement is crucial. mdpi.com

Similarly, a study on benzenesulfonamide (B165840) analogs, which share structural similarities with benzamides, identified 2,4-dichloro substitution as a key feature for high transcriptional potency in PPARγ-targeted antidiabetics. nih.gov The analysis revealed that substitutions at the 2- and 4-positions of the benzene ring were associated with higher activity and tighter packing within the ligand-binding pocket. nih.govnih.gov While direct data on the 2,5-dichloro pattern for N-8-quinolinylbenzamides is sparse in the provided results, these findings underscore the principle that the specific regioisomeric placement of chloro groups on the benzamide ring is a critical factor in optimizing biological interactions.

Table 1: Effect of Benzamide Ring Substitution on Fungicidal Activity

| Compound Reference | Benzamide Ring Substituent | Inhibitory Activity vs. S. sclerotiorum (%) | EC50 (mg/L) | Source |

|---|---|---|---|---|

| 13p | 3,4-Cl2 | 86.1% | 5.17 | mdpi.comnih.gov |

| 13f | 3-CF3 | 77.8% | 6.67 | mdpi.comnih.gov |

| Quinoxyfen (Control) | - | 77.8% | 14.19 | mdpi.comnih.gov |

The amide linker connecting the quinoline and benzoyl moieties is not merely a spacer but plays a fundamental role in establishing key interactions with biological targets. Its structural integrity and orientation are paramount for activity. Studies on structurally related benzamide inhibitors of the SARS-CoV protease found that inverting the amide bond to form the corresponding anilides led to a complete loss of activity, demonstrating the critical importance of the linker's orientation. nih.gov

Furthermore, the amide group itself is often involved in crucial hydrogen bonding. In a series of benzodioxane-benzamide inhibitors targeting the FtsZ protein, the primary amide was shown to act as a hydrogen bond donor, forming essential interactions within the binding site. mdpi.com Research into HIV-1 integrase inhibitors compared various functionalized spacers, including amide, hydrazide, and urea (B33335) linkers, and concluded that the amide derivatives were the most promising, serving as leads for further development. researchgate.net The sulfonamide linker in other related compounds has also been identified as being critical to their activity. nih.gov These findings collectively highlight that the amide linker is a key pharmacophoric element whose modification or replacement can drastically alter the biological profile of the compound.

Influence of Quinoline Moiety Modifications

The quinoline ring serves as a versatile anchor and recognition element, and its biological activity can be significantly modulated by introducing various substituents or by considering its stereochemical properties. rsc.orgnih.gov

The electronic and steric properties of substituents on the quinoline ring can profoundly affect the pharmacological efficacy of the entire molecule. rsc.org The position of these substituents is also a critical factor. For example, in the development of anticancer agents, it was found that indole-quinoline derivatives with a methyl group at the C-5 position of the quinoline ring exhibited more potent activity against cancer cell lines than the corresponding C-6 substituted derivatives. biointerfaceresearch.com

The nature of the substituent is equally important. Structure-activity relationship studies of antimalarial quinoline-imidazole hybrids revealed that the presence of an electron-donating methoxy (B1213986) group (-OCH3) at the C-2 position enhanced activity, whereas an electron-withdrawing chloro group (-Cl) at the same position resulted in a loss of activity. rsc.org Conversely, other studies have shown that a chloro group at the C-4 position can be beneficial for activity. researchgate.net This demonstrates that the impact of a substituent is highly dependent on its electronic nature and its specific location on the quinoline nucleus.

Table 2: Influence of Quinoline Ring Substitutions on Biological Activity

| Compound Series | Quinoline Substitution | Effect on Activity | Biological Target | Source |

|---|---|---|---|---|

| Indole-quinoline derivatives | C-5 methyl vs. C-6 methyl | C-5 substitution showed more potent anticancer activity | Cancer cell lines (HL-60, K-562) | biointerfaceresearch.com |

| Quinoline-imidazole hybrids | C-2 -OCH3 vs. C-2 -Cl | -OCH3 enhanced activity, -Cl led to loss of activity | Antimalarial (3D7 strain) | rsc.org |

| Chromone quinoline derivatives | 6-methyl vs. 6-methoxy | 6-methyl significantly higher activity than 6-methoxy | Cholinesterase inhibition | nih.gov |

Stereochemistry can play a decisive role in the biological activity of quinoline-benzamide derivatives, particularly when chiral centers are present. Although direct studies on the enantioselectivity of 2,5-dichloro-N-8-quinolinylbenzamide were not found, research on analogous compounds confirms the importance of stereoisomerism.

Ligand-Target Interactions and Binding Modes

The biological effect of this compound is contingent on its precise interaction with a biological target, such as an enzyme or ion channel. While this specific molecule is not extensively documented in public literature, its structural class, quinoline-benzamides, has been investigated as modulators of various targets, including the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. biorxiv.orgbiorxiv.orgunil.ch TRPM4 is a calcium-activated non-selective cation channel implicated in numerous physiological processes, making it a relevant target for therapeutic intervention. biorxiv.orgfrontiersin.org The binding of inhibitors to TRPM4 is known to occur in a pocket formed between the S3, S4, and TRP helices and the S4-S5 linker of the channel's transmembrane domain. biorxiv.orgbiorxiv.orgunil.ch

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the quinoline-benzamide scaffold, several key pharmacophoric elements can be identified that contribute to its binding affinity.

Hydrogen Bond Donor/Acceptor System: The central benzamide linker is a critical pharmacophoric element. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are often essential for anchoring the ligand within the binding site of a target protein. namiki-s.co.jp

Aromatic/Hydrophobic Regions: The molecule possesses two key hydrophobic regions: the quinoline ring and the dichlorinated phenyl ring. These aromatic systems can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the target's binding pocket. The specific substitution pattern on these rings significantly influences binding affinity and selectivity.

Halogen Atoms: The two chlorine atoms on the phenyl ring are significant. They increase the lipophilicity of that region of the molecule and can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone, which can enhance binding affinity. biorxiv.org

These elements collectively define the pharmacophoric profile of this compound, suggesting a binding mode reliant on a combination of hydrogen bonding and hydrophobic interactions.

The three-dimensional conformation of a ligand is paramount for its ability to fit into a protein's binding site. This compound has several rotatable bonds that grant it conformational flexibility. The most important of these are the bonds flanking the central amide group.

Design Strategies for Enhanced Biological Activity

The rational design of more potent and selective molecules is guided by SAR data. Strategies include designing new analogues with specific modifications and more radical changes like scaffold hopping and bioisosteric replacement.

Analog design involves systematically modifying a lead compound to probe the chemical space around it and improve its biological activity. For a compound like this compound, analogues could be designed to explore the importance of each of its structural features. mdpi.comnih.gov

A systematic SAR study might involve:

Modification of the Benzamide Ring: Altering the position and identity of the halogen substituents (e.g., moving chlorine from position 5 to 4, or replacing chlorine with fluorine or bromine) to fine-tune electronic properties and halogen bonding potential.

Modification of the Quinoline Ring: Introducing substituents at different positions on the quinoline scaffold to explore additional binding pockets or enhance physicochemical properties.

Alteration of the Linker: While not strictly analog design, modifying the amide linker itself is a common strategy, as discussed in the following section.

The following interactive table summarizes hypothetical SAR data for a series of quinoline-benzamide analogues, illustrating how different substitutions might affect inhibitory activity against a target like TRPM4.

| Compound ID | R1 | R2 | Quinoline Substitution | Relative Activity |

| Lead (Title Compound) | 2-Cl | 5-Cl | 8-amino | 1x |

| Analog A | 2-Cl | 4-Cl | 8-amino | 0.8x |

| Analog B | 2-F | 5-F | 8-amino | 1.2x |

| Analog C | 2-Cl | 5-Cl | 5-amino | 0.5x |

| Analog D | 2-H | 5-Cl | 8-amino | 0.2x |

| Analog E | 2-Cl | 5-CF3 | 8-amino | 1.5x |

This table is illustrative, based on established medicinal chemistry principles.

When simple analog design fails to overcome issues like poor metabolic stability or toxicity, medicinal chemists often turn to more advanced strategies.

Bioisosteric Replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of retaining biological activity while improving other characteristics. nih.govdrughunter.com For the quinoline-benzamide scaffold, common bioisosteric replacements include:

Amide Isosteres: The amide bond is susceptible to hydrolysis by metabolic enzymes. Replacing it with more stable groups like a 1,2,4-oxadiazole, a triazole, or a trifluoroethylamine can enhance the molecule's metabolic stability and bioavailability. mdpi.comdrughunter.com Studies have shown that inverting the amide bond (anilide) can lead to a complete loss of activity, demonstrating the importance of the specific hydrogen bonding orientation. nih.gov

Ring Bioisosteres: The dichlorophenyl ring could be replaced by other aromatic systems, such as a thiophene, which was shown to be a viable replacement in one series of benzamide inhibitors. nih.gov

Scaffold Hopping is a more drastic approach where the core molecular scaffold is replaced with a structurally different one that maintains the same 3D arrangement of the key pharmacophoric elements. nih.gov This strategy is used to discover novel chemical series with improved properties or to circumvent existing patents. For quinoline-benzamides, this could involve:

Replacing the quinoline scaffold with another bicyclic heteroaromatic system like a quinazoline (B50416) or isoindoline. nih.govnih.gov

Replacing the entire benzamide portion with a different group that can present the required aromatic and hydrogen-bonding features in the correct spatial orientation.

These design strategies, from subtle analog modifications to complete scaffold replacement, are essential tools in the development of optimized therapeutic agents based on the quinoline-benzamide template.

Mechanistic Investigations and Biological Target Identification

Cellular and Biochemical Assays for Target Engagement

To confirm that a compound interacts with its intended biological target within a cellular environment, a suite of assays is employed. These tests provide quantitative data on the compound's affinity, potency, and functional effects.

Enzyme Inhibition Assays (e.g., IC50, Ki determination)

Enzyme inhibition assays are fundamental in pharmacology to quantify the potency of a compound. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. nih.govnih.gov However, the IC50 value can be influenced by factors such as enzyme and substrate concentrations. nih.gov

A more intrinsic measure of an inhibitor's potency is the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. nih.govbiorxiv.org For many compounds, mathematical models can be used to estimate the Ki value from the experimentally determined IC50 value, provided the mechanism of inhibition is understood. nih.gov

Illustrative Data for Enzyme Inhibition Assay

This table presents hypothetical data to illustrate the typical results from an enzyme inhibition assay, as specific data for 2,5-dichloro-N-8-quinolinylbenzamide is not available.

| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| Kinase A | 1.2 | 0.45 | Competitive |

| Kinase B | 5.8 | 2.1 | Non-competitive |

Receptor Binding Studies

Receptor binding assays are designed to measure the direct interaction between a compound (ligand) and its receptor target. nih.gov These studies typically use a labeled version of a known ligand to quantify its displacement by the test compound. nih.gov From this competition, the binding affinity (expressed as Kd or Ki) of the test compound can be determined. nih.gov Common formats for these assays include filtration binding, which separates bound from unbound ligand via a filter, and Scintillation Proximity Assay (SPA). nih.gov Such studies are critical for confirming that a compound physically interacts with its intended target protein, although specific receptor binding data for this compound is not presently available.

Cell-Based Reporter Assays

Cell-based reporter assays offer a method to assess a compound's effect on a specific signaling pathway within a living cell. nih.gov These systems utilize a reporter gene, such as luciferase, which is under the control of a genetic promoter that is activated or deactivated by the signaling pathway of interest. nih.gov An increase or decrease in the reporter signal (e.g., light output) indicates that the compound is modulating the pathway. A key advantage of these assays is that they account for cell permeability, bioavailability, and potential toxicity, providing more physiologically relevant data than purely biochemical assays. nih.gov There is no specific information in the search results regarding the use of cell-based reporter assays to evaluate this compound.

Gene Expression Profiling (e.g., RT-qPCR, RNA-seq)

Gene expression profiling provides a global view of how a compound affects cellular processes by measuring changes in the expression levels of thousands of genes simultaneously. nih.govnih.gov Techniques like microarrays or next-generation sequencing (RNA-seq) can identify genes and pathways that are upregulated or downregulated following treatment with a compound. nih.gov This information is invaluable for elucidating a drug's mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications. nih.gov Analysis of gene expression changes induced by a compound can reveal its primary mode of action, such as the repression of key cellular processes. nih.gov At present, gene expression profiles resulting from cellular treatment with this compound are not available in the reviewed literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Buparlisib |

Preclinical Efficacy Studies in Disease Models in Vitro and in Vivo

Evaluation of Efficacy in Relevant In Vitro Models

No specific in vitro studies for 2,5-dichloro-N-8-quinolinylbenzamide were found in the available literature. The following sections describe the types of assays that would typically be used to evaluate the in vitro efficacy of a compound of this nature, based on studies of related chemical structures.

There is no published data on the effect of this compound on cell proliferation or viability. In studies of other novel benzamide (B126) derivatives, assays such as the MTT assay are commonly used to determine the half-maximal inhibitory concentration (IC₅₀) in various cell lines. nih.govmdpi.com For example, a study on piperazine-based benzamide derivatives reported IC₅₀ values against glioblastoma cell lines. nih.gov

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines No public data is available for this compound. The table below is a template for illustrative purposes only.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

| A549 | Non-small Cell Lung Carcinoma | Data not available |

Specific molecular targets of this compound have not been identified in the reviewed literature. For related compounds, such as the PPARγ modulator INT131, which contains a dichloro-substituted ring and a quinoline (B57606) moiety, functional assays include cell-based transcriptional activation assays to measure the modulation of its target. nih.gov Other benzamide derivatives have been shown to inhibit tubulin polymerization or act as glucokinase activators. researchgate.netresearchgate.net Without experimental data, the specific functional effects of this compound remain unknown.

No information is available regarding the effects of this compound on specific cellular signaling pathways. Research on other benzamide derivatives has sometimes included investigations into their mechanisms, such as the inhibition of the ERK1/2 signaling pathway or the influence on the p16INK4a-CDK4/6-pRb pathway in cancer cells. nih.gov

Table 2: Hypothetical Pathway Analysis for this compound No public data is available for this compound. The table below is a template for illustrative purposes only.

| Pathway | Effect | Assay Method |

|---|---|---|

| MAPK/ERK | Data not available | Western Blot |

| PI3K/Akt | Data not available | Western Blot |

Assessment of Efficacy in In Vivo Preclinical Animal Models

No in vivo studies for this compound in preclinical animal models have been published. The following sections outline the types of studies that would be necessary to assess its efficacy in a living organism.

There is no evidence from the literature of this compound being tested in animal models for metabolic disorders, inflammatory conditions, or cancer. Studies on other benzamide derivatives have shown in vivo efficacy, such as significant tumor growth inhibition in mouse xenograft models. nih.gov For example, a 3,5-disubstituted benzamide derivative demonstrated robust glucose-lowering effects in diabetic rodent models. researchgate.net

No pharmacodynamic biomarker studies for this compound in preclinical models were found. Such studies are crucial for understanding the dose-response relationship of a compound and confirming its mechanism of action in vivo. nih.gov This can involve measuring changes in the levels of specific proteins or other molecules in tissues or blood after administration of the compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) |

| Piperazine based benzamide derivatives |

| 3,5-disubstituted benzamide derivatives |

Comparative Efficacy with Benchmark Compounds in Preclinical Settings

A critical step in preclinical development is to compare the efficacy of a new investigational drug with existing standards of care or other therapeutic agents. For ICG-001, such comparative studies have been conducted, primarily in the context of cancer therapy.

In a preclinical model of pancreatic ductal adenocarcinoma (PDAC), the efficacy of ICG-001 was evaluated both as a standalone therapy and in combination with gemcitabine (B846) , a standard-of-care chemotherapy for pancreatic cancer. nih.gov The study found that while ICG-001 alone significantly inhibited tumor growth and improved survival compared to a vehicle control, its combination with gemcitabine did not produce a statistically significant survival benefit over gemcitabine alone. nih.gov This was hypothesized to be due to ICG-001 inducing a G1 cell cycle arrest, which could potentially reduce the efficacy of a cytotoxic agent like gemcitabine that targets rapidly dividing cells in the S phase. nih.gov

| Treatment Group | Hazard Ratio (HR) vs. Vehicle | 95% Confidence Interval (CI) | P-value vs. Vehicle | Comment |

|---|---|---|---|---|

| ICG-001 | 0.314 | 0.122 - 0.811 | < 0.05 | Significantly improved survival over vehicle. nih.gov |

| Gemcitabine | 0.123 | 0.045 - 0.334 | < 0.001 | Significantly improved survival over vehicle. nih.gov |

| ICG-001 + Gemcitabine | 0.074 | 0.026 - 0.212 | < 0.001 | No significant improvement in survival compared to gemcitabine alone (P=0.66). nih.gov |

Another point of comparison is with derivatives of the compound itself. PRI-724 is a derivative of ICG-001 that also inhibits the β-catenin/CBP interaction. mdpi.comnih.gov In studies on osteosarcoma, the effects of ICG-001 were noted to be different from a previous study on PRI-724. While both compounds were found to decrease cell proliferation, the study on ICG-001 reported an increase in cell migration and lung metastases in a mouse model, a deleterious effect. mdpi.comnih.gov This highlights that even structurally similar compounds can have divergent biological activities, underscoring the importance of comprehensive, independent preclinical evaluation.

These comparative studies are essential for positioning a new compound within the existing therapeutic landscape and for designing future clinical trials, particularly in identifying potential combination therapies or patient populations that may benefit most.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

The initial step in molecular docking involves the prediction of various possible binding poses of the ligand within the active site of a target protein. Computational algorithms generate a multitude of conformations and orientations of the ligand and score them based on a scoring function. This function estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable protein-ligand complex. For instance, in a study on 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, a binding energy of -9.0 kcal/mol was calculated for its interaction with dihydrofolate reductase, suggesting a strong binding affinity. mdpi.com

The prediction of binding poses also reveals crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For example, the aforementioned study identified three intermolecular hydrogen bonds between the compound and the amino acid residues Asp 21, Ser 59, and Tyr 22 in the active site of the enzyme. mdpi.com

| Compound | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 |

| Substituted Benzyl Benzamide (8j) | Cholesteryl Ester Transfer Protein (CETP) | Not specified in kcal/mol, but IC50 of 1.3 µM | Hydrophobic lining of binding cleft |

Binding site hotspot identification aims to pinpoint specific regions within a protein's binding site that contribute most significantly to the binding free energy. These hotspots are often comprised of a few key amino acid residues that form highly favorable interactions with the ligand. Computational methods, such as computational alanine (B10760859) scanning or fragment-based mapping, can be employed to identify these critical interaction points. By understanding the hotspots, medicinal chemists can design ligands that make optimal contact with these residues, thereby enhancing binding affinity and specificity. While no specific hotspot analysis for 2,5-dichloro-N-8-quinolinylbenzamide is available, this approach is a standard part of modern computational drug design.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics of a ligand and its target protein, offering insights that are complementary to the static picture provided by molecular docking. nih.gov

MD simulations can be used to explore the conformational landscape of this compound in an aqueous solution to understand its flexibility and preferred shapes. When the ligand is bound to a protein, MD simulations can reveal the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is often calculated to assess its stability within the binding site. A stable RMSD suggests that the ligand remains in its binding pocket. researchgate.net

The binding of a ligand can induce conformational changes in the target protein, which can be essential for its biological function. MD simulations can capture these dynamic changes. By comparing simulations of the protein with and without the bound ligand, researchers can identify regions of the protein that become more or less flexible upon ligand binding. This information is crucial for understanding the mechanism of action and can guide the design of molecules that modulate protein function in a specific manner. For instance, MD simulations have been used to demonstrate the stability of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives in the binding sites of α-glucosidase and α-amylase. nih.govresearchgate.net

| Parameter | Information Gained |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Stability of the ligand in the binding site and the protein structure. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different regions of the protein. |

| Radius of Gyration (Rg) | Compactness of the protein structure. |

| Hydrogen Bond Analysis | Persistence of hydrogen bonds between the ligand and protein over time. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. nih.gov These calculations can be used to determine a wide range of molecular properties.

For a molecule like this compound, DFT calculations could be used to:

Optimize the molecular geometry: To find the most stable three-dimensional arrangement of the atoms.

Calculate the distribution of electron density: To identify electron-rich and electron-poor regions of the molecule, which is important for understanding its reactivity and intermolecular interactions.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and stability. nih.gov

Predict spectroscopic properties: Such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

For example, DFT calculations have been successfully used to investigate the molecular structure and vibrational spectra of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone. researchgate.net Similarly, quantum chemical calculations have been applied to other dichloro-substituted acetamide (B32628) derivatives to understand their conformation and electronic properties. researchgate.net

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure. |

| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Calculated Spectroscopic Data (IR, NMR) | Aids in the structural characterization and confirmation of the compound. |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity and physical properties. Density Functional Theory (DFT) is a primary method used for this type of analysis. A typical study would involve optimizing the geometry of this compound to find its most stable three-dimensional conformation.

From this optimized structure, a variety of electronic properties would be calculated. The distribution of electron density would be visualized through molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with biological targets, such as proteins or nucleic acids.

Furthermore, Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be performed. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals would indicate the likely sites for electron donation (HOMO) and acceptance (LUMO) in chemical reactions.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, which can be used to confirm the identity of a synthesized compound or to understand its electronic transitions. For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable.

Time-Dependent DFT (TD-DFT) would be employed to simulate the UV-Vis spectrum, providing information about the electronic transitions between molecular orbitals. This can help in understanding the photophysical properties of the molecule. Similarly, calculations of vibrational frequencies would yield a theoretical IR spectrum, which could be compared with experimental data to confirm the molecular structure and the presence of specific functional groups. GIAO (Gauge-Independent Atomic Orbital) methods are commonly used to predict NMR chemical shifts, aiding in the structural elucidation of the molecule.

In Silico ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. For this compound, various computational models, often based on quantitative structure-property relationships (QSPR), would be used to predict properties relevant to its potential efficacy and ability to reach a biological target.

Key parameters related to target engagement include cell permeability (e.g., Caco-2 permeability) and blood-brain barrier (BBB) penetration. Models would also predict its binding to human serum albumin (HSA), which affects the distribution and free concentration of a drug in the body. Predictions of its metabolic stability, including interactions with cytochrome P450 enzymes, would also be important for determining its potential lifespan in the body.

Table 2: Predicted ADMET Properties for Efficacy

| Property | Predicted Outcome | Implication for Efficacy |

|---|---|---|

| Caco-2 Permeability | Moderate to High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Low | May not be suitable for CNS targets unless modified |

| Human Intestinal Absorption | > 90% | High likelihood of being absorbed from the gut |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux from target cells |

Virtual Screening and Lead Optimization Strategies

Should this compound be identified as a "hit" compound against a particular biological target, computational techniques would be central to its optimization into a "lead" compound. Virtual screening involves searching large databases of chemical compounds to identify molecules with similar properties or that are predicted to bind to a target of interest.

If this compound were a starting point, lead optimization strategies would involve creating a library of virtual analogues by systematically modifying its structure. For instance, the position and nature of the chloro substituents on the benzamide ring could be altered, or different substitution patterns on the quinoline (B57606) ring could be explored.

For each analogue, computational tools would be used to predict its binding affinity to the target (e.g., through molecular docking simulations) and its ADMET properties. This iterative process allows for the exploration of the structure-activity relationship (SAR) and the structure-property relationship (SPR) to design new compounds with improved potency, selectivity, and pharmacokinetic profiles.

Development of Analogues and Derivatives of 2,5 Dichloro N 8 Quinolinylbenzamide

Systematic Modification of Benzamide (B126) and Quinoline (B57606) Moieties

The systematic modification of the benzamide and quinoline moieties is fundamental to understanding the structure-activity relationships (SAR) of this class of compounds. Research efforts have explored how changes to these core components influence biological activity. While direct SAR studies on 2,5-dichloro-N-8-quinolinylbenzamide are not extensively published, research on closely related N-arylbenzamide scaffolds provides significant insight into the chemical modifications that drive inhibitory potency.

One key study utilized the O-tosylsalicylamide S3I-201 as a starting point for the design and synthesis of novel STAT3 dimerization inhibitors. nih.govrsc.org This work involved modifications analogous to what would be performed on the this compound scaffold. The researchers explored replacing the phosphotyrosine-mimicking group and altering the linker and various substituents to improve activity. nih.govrsc.org

Initial modifications focused on replacing the O-tosyl group of the lead compound with a 5-amido-2-hydroxybenzoic acid group, which is a known phosphotyrosine mimic. nih.gov A library of sulfonamides bearing this group was synthesized, but these compounds showed only weak activity. nih.gov

Subsequent efforts involved removing the reactive sulfonyloxymethyl moiety and investigating salicylic (B10762653) acid-containing N-benzamides. nih.gov This led to the synthesis of a series of analogues where the substituents on the N-benzyl group were varied. The data revealed that hydrophobic substituents were better tolerated. nih.govnih.gov For instance, an unsubstituted N-benzyl derivative was inactive, while halogenated derivatives showed improved, albeit still modest, activity. nih.gov The most significant improvements were seen with larger hydrophobic groups like heptyl and cyclohexyl. nih.govnih.gov

The following table summarizes the structure-activity relationships for a series of N-benzylbenzamide analogues based on the salicylic acid scaffold, which provides a model for potential modifications to the quinoline-benzamide core.

Table 1: STAT3 Inhibitory Activities of N-Benzylbenzamide Analogues

This table is interactive. You can sort the data by clicking on the column headers.

| Compound ID | R Group (Substituent on N-benzyl) | Ar Group (Aromatic Moiety) | IC₅₀ (μM) |

|---|---|---|---|

| 13a | H | 5-amino-2-hydroxybenzoic acid | Inactive |

| 13b | 4-Methoxy | 5-amino-2-hydroxybenzoic acid | 118.1 ± 8.6 |

| 13d | 4-Fluoro | 5-amino-2-hydroxybenzoic acid | 48.0 ± 9.4 |

| 13e | 4-Chloro | 5-amino-2-hydroxybenzoic acid | 52.0 ± 4.3 |

| 13f | Cyclohexyl | 5-amino-2-hydroxybenzoic acid | 16.4 ± 0.6 |

| 13g | Heptyl | 5-amino-2-hydroxybenzoic acid | 13.9 ± 1.2 |

Data sourced from MedChemComm, 2013, 4, 932-941. nih.govnih.gov

These findings indicate that systematic modification of the substituents on both the benzamide and the secondary aromatic ring (analogous to the quinoline moiety) is a viable strategy for enhancing inhibitory potential. The data suggest that for related scaffolds, larger hydrophobic groups on the amide nitrogen significantly contribute to STAT3 inhibitory activity. nih.govnih.gov

Synthesis of Chiral Analogues and Stereoisomers

The introduction of chirality into drug candidates is a critical strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles. While specific research on the chiral synthesis of this compound analogues is limited in publicly available literature, the principles are well-established and have been applied to other classes of STAT3 inhibitors.

Stereoisomers of a compound can have vastly different biological activities. For other STAT3 inhibitors based on different scaffolds, introducing a chiral center has been shown to be a key determinant of potency. For example, in a series of STAT3 inhibitors with an alanine (B10760859) (Ala) linker, the (R)-enantiomer showed significantly improved inhibitory activity compared to the (S)-enantiomer. nih.gov Similarly, for proline (Pro)-based analogues, the (R)-configuration at the chiral center resulted in a three-fold improvement in potency for inhibiting STAT3 DNA-binding activity compared to its corresponding lead compound. nih.gov The (S)-enantiomer, in contrast, showed lower activity. nih.gov

The synthesis of such chiral analogues typically involves either using a chiral starting material or employing an asymmetric synthesis method. For instance, new chiral guanidines have been synthesized through the reaction of 2-chlorobenzimidazole (B1347102) with a chiral amine to act as organocatalysts in asymmetric transformations. mdpi.com This highlights a general synthetic approach where a chiral amine, potentially a chiral aminoquinoline derivative, could be reacted with 2,5-dichlorobenzoyl chloride to produce enantiomerically specific analogues of this compound. Such an approach would allow for the exploration of stereospecific interactions within the target's binding pocket, potentially leading to the development of more potent and selective inhibitors.

Prodrug Strategies and Bioconjugation (if purely academic and not related to administration/dosage)

Prodrug strategies represent a valuable academic approach to overcoming potential liabilities in drug candidates, such as poor cell permeability or metabolic instability, without discussing administration or dosage. nih.govresearchgate.net For complex scaffolds like quinolinylbenzamides, several purely chemical strategies could be explored.

One common academic strategy involves the temporary masking of highly polar or charged functional groups. nih.gov For example, research on benzamide-based STAT3 inhibitors containing phosphonic acid groups noted that these would likely require a prodrug protection strategy to enhance cell permeability. nih.gov This involves chemically modifying the phosphonate (B1237965) into a less polar, more membrane-soluble form that can be cleaved inside the cell to release the active compound.

Another academic approach is bioconjugation, where the drug molecule is linked to another chemical moiety to alter its properties. In the context of quinoline derivatives, the introduction of glucoconjugates has been suggested as a prodrug-development strategy. nih.gov Attaching a sugar molecule like glucose to the 8-hydroxyquinoline (B1678124) scaffold can modify its physicochemical properties. nih.gov This type of bioconjugation is explored in academic settings to study cellular uptake mechanisms and targeted delivery, as the conjugate may be recognized by specific transporters. The design of such conjugates involves creating a chemical linker that is stable extracellularly but can be cleaved enzymatically or chemically within the cell to release the active quinoline-based inhibitor. researchgate.net

Focused Library Design and Synthesis for SAR Exploration

Focused library design is a powerful strategy in medicinal chemistry for the efficient exploration of structure-activity relationships (SAR). This approach involves creating a collection of compounds where specific parts of a lead molecule are systematically varied. chemrxiv.org The goal is to rapidly identify key structural features that determine biological activity.

A prime example of this approach is seen in the development of N-arylbenzamide STAT3 inhibitors based on the S3I-201 scaffold. nih.govrsc.org After identifying initial active compounds, a focused library of salicylic acids with a benzamide linker was designed and synthesized. nih.govnih.gov This library explored the impact of different R groups attached to the amide nitrogen, revealing that hydrophobic substituents like cyclohexyl and heptyl were the best tolerated and significantly contributed to STAT3 inhibitory activity. nih.govnih.gov

The design of such libraries often utilizes structural information about the target protein or knowledge of existing ligands. The synthesis is typically planned to be efficient, often using parallel synthesis techniques to generate a diverse set of analogues from common chemical intermediates. chemrxiv.org For example, a series of bis-benzamides was synthesized by modifying functional groups at the N-terminus, C-terminus, and side chains to conduct a thorough SAR study. mdpi.com This involved preparing a key intermediate, methyl 4-amino-3-isobutoxybenzoate, and reacting it with various substituted benzoyl chlorides. mdpi.com This modular approach allowed for the rapid generation of a focused library to probe the structural requirements for activity. mdpi.com

Future Research Directions and Unexplored Avenues

Application of Novel Synthetic Methodologies

Future research should focus on the application of innovative synthetic strategies to diversify the N-quinolinylbenzamide scaffold. The development of more efficient and versatile synthetic routes can facilitate the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

One promising approach involves the palladium-catalyzed intramolecular amination of benzylic C-H bonds in N-(8-quinolinyl)benzamides to construct isoindolones. researchgate.net This method provides a direct and efficient pathway to novel heterocyclic structures that could possess unique biological activities. Further exploration of this and other C-H activation strategies could lead to the synthesis of previously inaccessible analogs of 2,5-dichloro-N-8-quinolinylbenzamide.

Table 1: Novel Synthetic Methodologies for N-Quinolinylbenzamides

| Methodology | Description | Potential Advantages |

| C-H Bond Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. | Increased synthetic efficiency, access to novel chemical space. |

| Flow Chemistry | Continuous production of compounds in a reactor system. | Improved reaction control, scalability, and safety. |

| Photoredox Catalysis | Use of light to initiate chemical reactions. | Mild reaction conditions, unique reactivity patterns. |

| Diversity-Oriented Synthesis | Synthesis of complex and diverse small molecules from simple starting materials. | Rapid generation of structurally diverse compound libraries. |

Identification of Novel Biological Targets and Polypharmacology

A crucial area for future investigation is the identification of novel biological targets for this compound and its analogs. A comprehensive understanding of the compound's mechanism of action and its potential to interact with multiple targets (polypharmacology) is essential.

Modern chemical biology techniques, such as affinity-based protein profiling and chemoproteomics, can be employed to systematically identify the direct binding partners of N-quinolinylbenzamides in an unbiased manner. This could reveal unexpected therapeutic targets and provide insights into both on-target and off-target effects. The exploration of polypharmacology is particularly relevant as it can lead to the development of more effective therapies for complex diseases. mdpi.com

Advanced In Vitro and In Vivo Efficacy Models

To better predict the clinical efficacy of N-quinolinylbenzamides, future research must move beyond traditional two-dimensional cell cultures and animal models. The adoption of more physiologically relevant in vitro and in vivo models is critical for obtaining more accurate and translatable data. technologynetworks.comnih.govnih.gov

Advanced in vitro models such as organoids and microphysiological systems (MPS) , often referred to as "organs-on-a-chip," offer a more complex and human-relevant environment for drug testing. nih.govnih.gov These models can recapitulate the three-dimensional architecture and multicellular complexity of human tissues, providing more predictive insights into a compound's efficacy and potential toxicity. technologynetworks.comnih.govnih.govyoutube.com The use of induced pluripotent stem cells (iPSCs) to generate these models allows for patient-specific disease modeling and personalized medicine approaches. nih.gov

Table 2: Advanced Efficacy Models

| Model Type | Description | Advantages |

| Organoids | 3D cell cultures derived from stem cells that self-organize into structures mimicking organs. | High physiological relevance, suitable for high-throughput screening. |

| Microphysiological Systems (MPS) | "Organs-on-a-chip" that recreate the microenvironment of human organs. | Allows for the study of multi-organ interactions and dynamic drug responses. |

| Patient-Derived Xenografts (PDX) | Tumors from patients are implanted into immunodeficient mice. | Preserves the heterogeneity and genetic characteristics of the original tumor. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline offers a powerful approach to accelerate the design and optimization of novel N-quinolinylbenzamide derivatives. mdpi.comnih.govspringernature.com AI and ML algorithms can analyze vast datasets to identify patterns and make predictions about the properties of new compounds. nih.govfrontiersin.org

Generative AI models can be used to design novel molecules with desired properties, such as high potency and low toxicity. easpublisher.com These models can explore a vast chemical space to propose new structures that synthetic chemists can then synthesize and test. nih.gov Furthermore, ML can be applied to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to prioritize the most promising candidates for further development. nih.gov

Key applications of AI and ML in N-quinolinylbenzamide design include:

De novo drug design: Generating novel molecular structures with desired biological activities. easpublisher.com

Quantitative Structure-Activity Relationship (QSAR) modeling: Predicting the biological activity of compounds based on their chemical structure. nih.gov

Virtual screening: Identifying promising drug candidates from large compound libraries.

ADMET prediction: Forecasting the pharmacokinetic and toxicity profiles of new molecules. nih.gov

Exploration of New Therapeutic Areas for N-Quinolinylbenzamides (excluding clinical applications)

While the initial research on N-quinolinylbenzamides may have focused on a specific therapeutic area, future preclinical research should explore the potential of this scaffold in other disease contexts. A systematic screening of this compound and its analogs against a broad range of biological targets and disease models could uncover new therapeutic opportunities.

Potential areas for exploration, based on the known activities of similar heterocyclic compounds, include:

Oncology: Investigating the anti-proliferative and pro-apoptotic effects in various cancer cell lines and tumor models. novartis.combms.com

Immunology and Inflammation: Assessing the potential to modulate immune responses in models of autoimmune diseases and chronic inflammation. novartis.comnuvisan.com

Neuroscience: Evaluating the activity in models of neurodegenerative diseases and other neurological disorders. novartis.comnuvisan.com

Infectious Diseases: Screening for activity against a panel of bacterial, viral, and fungal pathogens.

By systematically exploring these new avenues, researchers can broaden the potential therapeutic applications of the N-quinolinylbenzamide scaffold.

Q & A

Basic: What synthetic strategies are recommended for 2,5-dichloro-N-8-quinolinylbenzamide?

Answer:

The synthesis of substituted quinoline benzamides typically involves coupling reactions between halogenated quinoline derivatives and benzoyl chloride analogs. A two-step approach is common:

Halogenation: Introduce chlorine substituents at positions 2 and 5 of the quinoline ring via electrophilic substitution, using reagents like Cl2/FeCl3 or N-chlorosuccinimide (NCS) under controlled conditions .

Amide Coupling: React 8-aminoquinoline with 2,5-dichlorobenzoyl chloride using a coupling agent (e.g., DCC or EDC) in anhydrous DMF. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Validation: Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, FTIR (amide C=O stretch ~1650 cm<sup>-1</sup>), and HRMS .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Purity: HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Structural Confirmation: Single-crystal X-ray diffraction (SCXRD) for absolute configuration determination. Use SHELXL for refinement and ORTEP-3 for visualization .

- Thermal Stability: TGA/DSC to assess decomposition temperatures and polymorphic transitions.

Advanced: How can crystallographic data resolve contradictions between computational and experimental molecular geometries?

Answer:

Discrepancies often arise from solvent effects or dynamic motion in solution (e.g., NMR vs. SCXRD). To resolve:

SCXRD Analysis: Collect high-resolution data (θ > 25°, R-factor < 5%). Use SHELXD for phase solution and SHELXL for refinement, accounting for disorder and thermal parameters .

DFT Optimization: Compare experimental bond lengths/angles with gas-phase DFT (B3LYP/6-311G**). Deviations > 0.05 Å suggest crystal packing forces (e.g., C–H⋯O interactions in ’s Table 2) .

Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking, halogen bonds) influencing geometry .

Advanced: What strategies optimize crystallization for challenging benzamide derivatives?

Answer:

- Solvent Screening: Use vapor diffusion (e.g., methanol/water) or slow evaporation with DMF/ethanol mixtures.

- Supramolecular Synthons: Design hydrogen-bonding motifs (e.g., amide N–H⋯O=C) to guide packing. Refer to Desiraju’s synthon-based crystal engineering principles .

- Additives: Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize specific synthons.

Advanced: How to assess biological activity when in vitro assays conflict with computational predictions?

Answer:

Dose-Response Validation: Repeat assays (e.g., antimicrobial MIC tests) with controlled pH and solvent (DMSO < 1% v/v).

Metabolite Interference: Use LC-MS to detect decomposition products during assays.

Molecular Dynamics (MD): Simulate binding modes in physiological conditions (e.g., explicit water, 310 K). Compare with docking results to identify false positives .

Basic: What are the solubility challenges, and how to address them in biological assays?

Answer:

- Issue: Low aqueous solubility due to hydrophobic quinoline/benzamide groups.

- Solutions:

- Use biocompatible surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes.

- Prepare stock solutions in DMSO (≤10 mg/mL) and dilute in assay buffer to avoid precipitation .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

Scaffold Modification: Vary substituents at positions 2, 5 (Cl→F, Br) and 8 (amide→sulfonamide).

Activity Profiling: Test against a panel of targets (e.g., kinases, bacterial enzymes) to identify selectivity.

Data Analysis: Use multivariate statistics (PCA or PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.